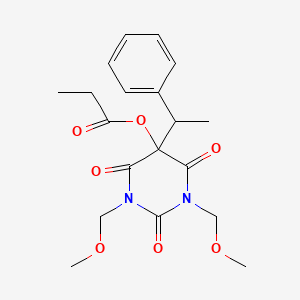![molecular formula C11H21NO5S B13980130 2-{1-[(Tert-butoxycarbonyl)amino]cyclopropyl}ethyl methanesulfonate CAS No. 753023-58-4](/img/structure/B13980130.png)
2-{1-[(Tert-butoxycarbonyl)amino]cyclopropyl}ethyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[2-[(Methylsulfonyl)oxy]ethyl]cyclopropyl]carbamic acid 1,1-dimethylethyl ester: is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclopropyl ring, a carbamic acid ester group, and a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-[2-[(Methylsulfonyl)oxy]ethyl]cyclopropyl]carbamic acid 1,1-dimethylethyl ester typically involves multiple steps. One common route includes the following steps:
Formation of the Cyclopropyl Ring: This can be achieved through a cyclopropanation reaction, where an alkene is treated with a carbene or a carbenoid reagent.
Introduction of the Methylsulfonyl Group: This step involves the reaction of the cyclopropyl intermediate with a methylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base to form the carbamic acid ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems for monitoring and controlling the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the methylsulfonyl group.
Reduction: Reduction reactions can target the carbamic acid ester group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Products may include sulfonic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include substituted carbamates or sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential biological activity.
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of [1-[2-[(Methylsulfonyl)oxy]ethyl]cyclopropyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The cyclopropyl ring and the carbamic acid ester group play a crucial role in the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
- [1-[2-[(Methylsulfonyl)oxy]ethyl]cyclopropyl]carbamic acid methyl ester
- [1-[2-[(Methylsulfonyl)oxy]ethyl]cyclopropyl]carbamic acid ethyl ester
Comparison:
- Structural Differences: The primary difference lies in the ester group, where the tert-butyl group is replaced by a methyl or ethyl group.
- Reactivity: The reactivity of these compounds may vary slightly due to the different steric and electronic effects of the ester groups.
- Applications: While all these compounds can be used in similar applications, the specific choice of ester group can influence the compound’s solubility, stability, and biological activity.
This detailed article provides a comprehensive overview of [1-[2-[(Methylsulfonyl)oxy]ethyl]cyclopropyl]carbamic acid 1,1-dimethylethyl ester, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
753023-58-4 |
|---|---|
Molekularformel |
C11H21NO5S |
Molekulargewicht |
279.36 g/mol |
IUPAC-Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]ethyl methanesulfonate |
InChI |
InChI=1S/C11H21NO5S/c1-10(2,3)17-9(13)12-11(5-6-11)7-8-16-18(4,14)15/h5-8H2,1-4H3,(H,12,13) |
InChI-Schlüssel |
MBVQWNMKRHBAGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CC1)CCOS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




dimethyl-](/img/structure/B13980061.png)





![5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole](/img/structure/B13980102.png)
![Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-amino-,ethyl ester](/img/structure/B13980107.png)



![tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13980128.png)
